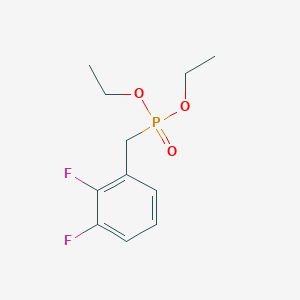

Diethyl (2,3-difluorobenzyl)phosphonate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15F2O3P |

|---|---|

Molekulargewicht |

264.20 g/mol |

IUPAC-Name |

1-(diethoxyphosphorylmethyl)-2,3-difluorobenzene |

InChI |

InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-6-5-7-10(12)11(9)13/h5-7H,3-4,8H2,1-2H3 |

InChI-Schlüssel |

SKLZOWDISXPVJS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(CC1=C(C(=CC=C1)F)F)OCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for Diethyl (2,3-difluorobenzyl)phosphonate

Traditional methods for the synthesis of Diethyl (2,3-difluorobenzyl)phosphonate rely on well-established reactions in organophosphorus chemistry. These pathways have been refined over the years to enhance their efficiency and applicability.

Michaelis-Arbuzov Reaction: Variants and Catalysis

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and represents the most conventional route for preparing Diethyl (2,3-difluorobenzyl)phosphonate. wikipedia.org This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide, in this case, 2,3-difluorobenzyl halide (bromide or chloride). wikipedia.org The reaction proceeds via a phosphonium (B103445) salt intermediate, which then undergoes dealkylation to yield the final phosphonate (B1237965) product. organic-chemistry.org

The classical Michaelis-Arbuzov reaction often requires high temperatures, particularly for less reactive halides. frontiersin.org To circumvent these harsh conditions, several variants and catalytic systems have been developed. Lewis acids such as zinc bromide (ZnBr2) and indium(III) bromide (InBr3) have been shown to mediate the reaction at room temperature, proceeding through an SN1-type mechanism. organic-chemistry.orgmdpi.com This catalytic approach is effective for a range of benzylic halides, including those with electron-withdrawing or electron-donating substituents. organic-chemistry.org Another variation involves the use of silyl (B83357) phosphites, which can alter the reactivity profile of the reaction. nih.gov

Table 1: Variants of the Michaelis-Arbuzov Reaction for Benzyl (B1604629) Phosphonate Synthesis

| Reaction Variant | Catalyst/Reagent | Typical Conditions | Key Features |

|---|---|---|---|

| Classical | None | High temperature (120-160 °C) | Traditional method, can be slow. organic-chemistry.org |

| Lewis Acid-Catalyzed | ZnBr2, InBr3, LaCl3·7H2O | Room temperature | Milder conditions, SN1 mechanism. organic-chemistry.orgmdpi.com |

| Silyl-Arbuzov | Silyl phosphites | Varies | Alternative reactivity. nih.gov |

| Alcohol-Based | n-Bu4NI | 130 °C | Uses benzyl alcohols directly. nih.gov |

Kabachnik-Fields Reaction Analogues and Scope

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates. youtube.com This reaction is a cornerstone for the synthesis of this particular class of compounds, which are phosphorus analogues of α-amino acids and often exhibit significant biological activity. researchgate.net The mechanism can proceed either through an imine intermediate formed from the amine and carbonyl compound, followed by hydrophosphonylation, or via an α-hydroxyphosphonate intermediate. researchgate.net

It is important to note that the direct synthesis of Diethyl (2,3-difluorobenzyl)phosphonate does not fall within the scope of the classical Kabachnik-Fields reaction, as the target molecule is a benzylphosphonate, not an α-aminophosphonate. However, the principles of multi-component reactions, exemplified by the Kabachnik-Fields reaction, are being explored for the one-pot synthesis of more complex phosphonate structures. rsc.org

Alternative C-P Bond Formation Strategies

Beyond the Michaelis-Arbuzov reaction, other methods for forming the C-P bond have been developed, offering alternative synthetic routes to Diethyl (2,3-difluorobenzyl)phosphonate.

Palladium-catalyzed C-P coupling (Hirao Reaction): This has emerged as a powerful and versatile method for the synthesis of aryl and benzyl phosphonates. nih.gov The Hirao reaction involves the cross-coupling of a benzyl halide with a dialkyl phosphite, such as diethyl phosphite, in the presence of a palladium catalyst and a base. nih.gov Various palladium sources, including palladium(II) acetate (B1210297) (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), can be employed. The choice of ligand is crucial for the reaction's success, with bulky electron-rich phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos often providing excellent results. nih.gov This method generally offers milder reaction conditions compared to the classical Michaelis-Arbuzov reaction.

Hydrophosphonylation: This reaction involves the addition of a P-H bond across a C=O or C=N double bond. In the context of synthesizing the target molecule, the hydrophosphonylation of 2,3-difluorobenzaldehyde (B42452) with diethyl phosphite would yield an α-hydroxyphosphonate. Subsequent reduction of the hydroxyl group would be necessary to obtain Diethyl (2,3-difluorobenzyl)phosphonate. The Pudovik reaction is a well-known base-catalyzed hydrophosphonylation of carbonyl compounds. mdpi.com

Innovative Approaches in Synthesis

Modern synthetic chemistry is increasingly driven by the need for more efficient, cost-effective, and environmentally friendly processes. This has led to the development of innovative approaches for the synthesis of Diethyl (2,3-difluorobenzyl)phosphonate.

Green Chemistry Principles and Sustainable Catalysis

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. Several green strategies have been applied to the synthesis of benzyl phosphonates.

PEG/KI System: A sustainable and efficient protocol for the synthesis of benzyl phosphonates utilizes a catalytic system of potassium iodide (KI) in polyethylene (B3416737) glycol (PEG) at room temperature. frontiersin.orgnih.gov In this system, PEG acts as a benign and recyclable solvent and a phase-transfer catalyst, while KI facilitates the in situ formation of a more reactive benzyl iodide from the corresponding benzyl chloride or bromide. frontiersin.org This method avoids the use of volatile organic solvents and high temperatures. nih.gov

Microwave Assistance: Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions. researchgate.net The Michaelis-Arbuzov reaction can be performed under solvent-free conditions with microwave irradiation, drastically reducing reaction times from hours to minutes. asianpubs.org Similarly, microwave assistance has been successfully applied to the Hirao reaction, promoting efficient C-P bond formation under "P-ligand-free" conditions in some cases. researchgate.net

Nanoparticles: The use of nanoparticles as catalysts is a burgeoning area in green chemistry due to their high surface-area-to-volume ratio and unique catalytic properties. While the application of nanoparticles specifically for the synthesis of Diethyl (2,3-difluorobenzyl)phosphonate is not yet widely reported, various metal and metal oxide nanoparticles have been shown to be effective catalysts in other phosphonate syntheses, suggesting their potential in this area as well.

Table 2: Green Synthetic Approaches for Benzyl Phosphonates

| Approach | Key Features | Advantages |

|---|---|---|

| PEG/KI Catalysis | Room temperature, PEG as solvent/catalyst, KI promoter. frontiersin.org | Environmentally benign solvent, mild conditions, avoids toxic reagents. nih.gov |

| Microwave Assistance | Rapid heating, solvent-free options. researchgate.net | Reduced reaction times, improved yields, energy efficiency. asianpubs.org |

| Nanoparticle Catalysis | High catalytic activity, potential for recyclability. | Mild reaction conditions, high efficiency (in related reactions). |

Multi-Component Reaction Design for Complex Phosphonate Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. researchgate.net While the direct synthesis of a relatively simple molecule like Diethyl (2,3-difluorobenzyl)phosphonate is not a typical target for MCRs, the principles of MCR design are central to the synthesis of more complex molecules containing a phosphonate moiety. For instance, the aforementioned Kabachnik-Fields reaction is a prime example of a three-component reaction leading to α-aminophosphonates. youtube.com Researchers are continually designing new MCRs to access diverse and complex phosphonate-containing scaffolds, particularly for applications in medicinal chemistry and materials science where molecular complexity is often desired. researchgate.net

Stereoselective Synthesis Considerations for Related Analogues

While Diethyl (2,3-difluorobenzyl)phosphonate itself is an achiral molecule, the synthesis of structurally related analogues featuring a stereocenter at the carbon atom bonded to phosphorus necessitates the use of asymmetric methodologies. Significant progress has been made in the asymmetric catalytic synthesis of C-chiral phosphonates, which can be broadly adapted for such analogues. mdpi.com

Key strategies for inducing stereoselectivity include:

Asymmetric Phosphonylation: The most direct methods involve the asymmetric phosphonylation of compounds containing a C=X double bond, such as carbonyls and imines. mdpi.com This can be achieved through several named reactions catalyzed by chiral complexes.

Phospha-Aldol (Pudovik) Reaction: The addition of dialkyl phosphites to aldehydes can be rendered enantioselective by using chiral catalysts. wikipedia.org For instance, catalytic amounts of chiral amine bases have been shown to promote the enantioselective Pudovik reaction, yielding α-hydroxy phosphonates with high stereoselectivity. wikipedia.org

Phospha-Mannich (Kabachnik-Fields) Reaction: This three-component reaction of an aldehyde, an amine, and a phosphite is a powerful tool for creating α-amino phosphonates. mdpi.com The use of chiral organocatalysts, such as atropisomeric phosphoric acids, can induce high stereoselectivity, particularly with aldehydes bearing bulky substituents. mdpi.com

Phospha-Michael Reaction: The asymmetric Michael addition of phosphorus nucleophiles to activated alkenes is another effective method. mdpi.com This reaction proceeds stereoselectively in the presence of various chiral catalysts, offering a route to phosphonates with a chiral center at the β-position relative to the activating group. mdpi.com

These methods typically rely on the formation of a transient complex between the catalyst and one of the reactants, which directs the nucleophilic attack from a specific face, thereby controlling the stereochemical outcome.

Table 1: Overview of Stereoselective Synthesis Methods for Phosphonate Analogues

| Synthesis Method | Substrate Type | Catalyst Type | Resulting Analogue |

|---|---|---|---|

| Asymmetric Pudovik Reaction | Aldehydes, Imines | Chiral Lewis Acids, Chiral Bases (e.g., quinine (B1679958) derivatives) | α-Hydroxy or α-Amino Phosphonates |

| Asymmetric Kabachnik-Fields | Aldehydes, Amines | Chiral Brønsted Acids (e.g., phosphoric acids) | α-Amino Phosphonates |

Precursor Synthesis and Functionalization

The successful synthesis of the target phosphonate is contingent on the efficient preparation of its key precursors: an appropriate electrophile derived from 2,3-difluorotoluene (B1304731) and a suitably activated nucleophilic phosphite species.

Preparation of 2,3-Difluorobenzyl Halides and Related Electrophiles

The primary electrophilic precursor for the synthesis of Diethyl (2,3-difluorobenzyl)phosphonate is typically a 2,3-difluorobenzyl halide. 2,3-Difluorobenzyl bromide is the most commonly employed reagent due to its optimal balance of reactivity and stability.

The synthesis of 2,3-difluorobenzyl bromide is most often achieved through the free-radical bromination of 2,3-difluorotoluene. This reaction is initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS). An alternative approach involves the reaction of 2,3-difluorotoluene with hydrobromic acid and hydrogen peroxide under photochemical conditions. google.com This method avoids the use of traditional brominating agents and can offer high purity and yield. google.com

Other related electrophiles, such as 2,3-difluorobenzyl chloride or sulfonate esters (e.g., tosylates, mesylates), can also be used. The chloride is generally less reactive than the bromide, while sulfonate esters are excellent leaving groups but may require a two-step preparation from the corresponding 2,3-difluorobenzyl alcohol.

Table 2: Key 2,3-Difluorobenzyl Electrophiles

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |

|---|---|---|---|---|

| 2,3-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 | 113211-94-2 | Liquid |

Activation and Derivatization of Diethyl Phosphite

Diethyl phosphite (DEP), also known as diethyl phosphonate, is the phosphorus-containing nucleophile used in the synthesis. nih.gov Although it is a stable pentavalent phosphorus compound, it exists in tautomeric equilibrium with a small amount of the trivalent diethyl phosphite form, (EtO)₂POH. The trivalent tautomer possesses a lone pair of electrons on the phosphorus atom, making it the active nucleophilic species in reactions like the Michaelis-Arbuzov reaction. nih.gov

The classic Michaelis-Arbuzov reaction involves the direct reaction of a trialkyl phosphite with an alkyl halide. organic-chemistry.orgwikipedia.org The mechanism proceeds via nucleophilic Sₙ2 attack of the phosphorus on the electrophilic carbon of the alkyl halide to form a phosphonium salt intermediate. wikipedia.orgjk-sci.com This is followed by a second Sₙ2 reaction where the displaced halide anion attacks one of the phosphonium ester alkyl groups, yielding the final phosphonate product and an alkyl halide byproduct. wikipedia.org

To enhance the reactivity of diethyl phosphite, several activation strategies can be employed:

Base-Mediated Deprotonation: In the Michaelis-Becker reaction, a strong base (e.g., potassium tert-butoxide or sodium hydride) is used to deprotonate diethyl phosphite, forming the highly nucleophilic diethyl phosphite anion. wikipedia.org This anion then readily displaces a halide or other leaving group from the electrophile.

Lewis Acid Catalysis: The Michaelis-Arbuzov reaction can be facilitated by Lewis acids, which coordinate to the leaving group of the electrophile, making it more susceptible to nucleophilic attack.

Chemoselective Activation: Reagents such as triflic anhydride (B1165640) can be used for the electrophilic activation of phosphonates. nih.gov This allows for the sequential and modular substitution of the ethoxy groups with a wide range of nucleophiles, enabling the synthesis of diverse phosphonylated derivatives under mild conditions. nih.gov

Addition Reactions: In the Pudovik reaction, a base catalyst activates the P-H bond of diethyl phosphite for nucleophilic addition across a carbon-heteroatom double bond, such as an aldehyde or imine. nih.govnih.gov This pathway leads to α-hydroxy and α-amino phosphonates, respectively, and is a key strategy in the synthesis of phosphonate analogues. wikipedia.orgnih.gov

Table 3: Methods for Activation and Derivatization of Diethyl Phosphite

| Method | Key Reagents/Conditions | Reaction Type | Description |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | Alkyl Halide, Heat | Nucleophilic Substitution | Trivalent phosphite attacks the alkyl halide to form the P-C bond. organic-chemistry.orgwikipedia.org |

| Michaelis-Becker Reaction | Strong Base (e.g., KOtBu), Alkyl Halide | Nucleophilic Substitution | Deprotonation of diethyl phosphite creates a potent phosphite anion nucleophile. wikipedia.org |

| Pudovik Reaction | Aldehyde/Imine, Base Catalyst (e.g., DBN) | Nucleophilic Addition | Base-catalyzed addition of the P-H bond across a C=O or C=N bond. nih.govmdpi.com |

Chemical Reactivity and Mechanistic Transformations

Reactivity at the Phosphonate (B1237965) Moiety

The phosphonate group, characterized by a central phosphorus atom double-bonded to one oxygen and single-bonded to two ethoxy groups and the benzyl (B1604629) moiety, is the primary site for several important chemical transformations.

Ester Hydrolysis and Phosphonic Acid Formation

The ethyl ester groups of the phosphonate are susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding phosphonic acid. This two-step process first yields the monoester and then the fully hydrolyzed (2,3-difluorobenzyl)phosphonic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as concentrated hydrochloric acid, the reaction is initiated by protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. Subsequent nucleophilic attack by water on the phosphorus center, followed by the elimination of ethanol, leads to the phosphonic acid. The presence of electron-withdrawing fluorine atoms on the benzyl ring is expected to have a minimal effect on the rate of this SN2-type reaction at the distant phosphorus center.

Base-Catalyzed Hydrolysis: Under basic conditions, typically using aqueous sodium or potassium hydroxide (B78521), the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the phosphorus atom. This process is generally effective for the cleavage of phosphonate esters.

The ease of hydrolysis can be influenced by steric hindrance around the phosphorus center, though for a diethyl ester, this is not a significant barrier. The final product, (2,3-difluorobenzyl)phosphonic acid, is a stable, non-volatile compound.

Table 1: Predicted Products of Diethyl (2,3-difluorobenzyl)phosphonate Hydrolysis

| Starting Material | Reagents and Conditions | Predicted Product |

|---|---|---|

| Diethyl (2,3-difluorobenzyl)phosphonate | HCl (conc.), H₂O, reflux | (2,3-Difluorobenzyl)phosphonic acid |

Transesterification and Phosphonate Exchange Reactions

Transesterification of diethyl phosphonates can be achieved by reacting them with an excess of another alcohol in the presence of a suitable catalyst. This reaction allows for the exchange of the ethoxy groups for other alkoxy groups. The reaction is typically reversible and driven to completion by using the desired alcohol as the solvent.

While specific studies on the transesterification of Diethyl (2,3-difluorobenzyl)phosphonate are not available, related phosphonates undergo this transformation. Catalysts for this reaction can be either acidic or basic, and in some cases, organometallic complexes are employed. The electronic nature of the benzyl substituent is not expected to play a major role in the course of this reaction.

Phosphorus-Centered Reactions

Direct reactions at the phosphorus center of diethyl benzylphosphonates, other than hydrolysis or transesterification, are less common. The P-C bond is generally stable. However, under certain conditions, cleavage of the P-C bond can occur. Theoretical studies on related α-aminophosphonates have suggested that P-C bond cleavage can happen in acidic media through a multi-step process involving protonation events. nih.gov It is plausible that under harsh acidic conditions, Diethyl (2,3-difluorobenzyl)phosphonate could undergo slow decomposition involving P-C bond scission, though this is not a typical synthetic transformation.

Reactivity at the Benzyl Methylene (B1212753) Position

The methylene group (—CH₂—) situated between the difluorophenyl ring and the phosphonate group is activated for deprotonation due to the electron-withdrawing nature of both adjacent moieties.

Carbanion Generation and Electrophilic Trapping (e.g., Horner-Wadsworth-Emmons type reactions)

The most significant reaction involving the benzyl methylene position is the generation of a phosphonate-stabilized carbanion, which is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.org Treatment of Diethyl (2,3-difluorobenzyl)phosphonate with a strong base, such as sodium hydride or an alkoxide, results in the removal of a proton from the methylene group to form a highly nucleophilic carbanion.

The presence of the two electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to increase the acidity of the methylene protons, facilitating carbanion formation. This stabilized carbanion can then react with various electrophiles, most notably aldehydes and ketones, in a Horner-Wadsworth-Emmons olefination reaction. wikipedia.orgalfa-chemistry.com This reaction is a widely used method for the synthesis of alkenes, typically with a high degree of stereoselectivity for the (E)-isomer. wikipedia.org

The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl group of the aldehyde or ketone, forming a tetrahedral intermediate. This intermediate then rearranges and eliminates a water-soluble diethyl phosphate (B84403) salt to yield the alkene product. The electron-withdrawing nature of the 2,3-difluorobenzyl group would likely influence the reactivity of the carbanion and potentially the stereochemical outcome of the olefination.

Table 2: Predicted Horner-Wadsworth-Emmons Reaction of Diethyl (2,3-difluorobenzyl)phosphonate

| Phosphonate | Base | Electrophile (Aldehyde) | Predicted Alkene Product |

|---|---|---|---|

| Diethyl (2,3-difluorobenzyl)phosphonate | NaH | Benzaldehyde | 1-(2,3-Difluorophenyl)-2-phenylethene |

Radical Processes and Fluorine-Mediated Reactivity

The benzylic position is also susceptible to radical reactions. For instance, benzylic hydrogens can be abstracted by radical initiators to form a benzylic radical. The stability of this radical would be influenced by the fluorine substituents. While fluorine is an electronegative element, it can also participate in resonance stabilization through its lone pairs, although this effect is generally weaker than for other halogens.

Radical halogenation at the benzylic position is a plausible transformation. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to yield the corresponding α-bromo-substituted phosphonate.

Furthermore, the fluorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution under standard conditions. However, in specialized organometallic reactions, C-F bond activation could potentially occur, but this falls outside the scope of typical reactivity for this compound.

Transformations of the Difluorinated Aromatic Ring

The chemical behavior of Diethyl (2,3-difluorobenzyl)phosphonate is significantly influenced by the two fluorine atoms on the benzene ring. These fluorine atoms, being highly electronegative, exert strong inductive effects, which modify the electron density of the aromatic system and influence its reactivity in substitution and coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The difluorinated aromatic ring in Diethyl (2,3-difluorobenzyl)phosphonate is generally deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effect of the two fluorine atoms. makingmolecules.comuci.edu This effect reduces the nucleophilicity of the benzene ring, making reactions like nitration, halogenation, or Friedel-Crafts alkylation more challenging compared to unsubstituted benzene. makingmolecules.com

The directing effect of the substituents governs the regioselectivity of the substitution. Fluorine is an ortho, para-directing group, despite its deactivating nature. uci.edu The benzylphosphonate moiety (-CH₂P(O)(OEt)₂) is considered a deactivating group and is expected to be meta-directing. In this molecule, the positions are influenced as follows:

Fluorine at C2: Directs incoming electrophiles to the C1 (ipso), C3 (ipso), and C5 positions.

Fluorine at C3: Directs incoming electrophiles to the C2 (ipso), C4, and C6 positions.

Benzylphosphonate group at C1: Directs incoming electrophiles to the C3 (ipso) and C5 positions.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgsemanticscholar.org In this mechanism, a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org In Diethyl (2,3-difluorobenzyl)phosphonate, the fluorine atoms themselves serve as potential leaving groups.

The reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In this case, one fluorine atom activates the ring for the substitution of the other. The rate of SNAr reactions with halogens as leaving groups often follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1/SN2 reactions. libretexts.org This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. libretexts.orgyoutube.com

| Reaction Type | Reactivity of the Ring | Directing Effects/Regioselectivity | Typical Conditions |

| Electrophilic Aromatic Substitution (EAS) | Deactivated | Substitution favored at C4, C5, and C6 positions. | Requires strong electrophiles and potentially harsh conditions (e.g., strong acids, high temperatures). |

| Nucleophilic Aromatic Substitution (SNAr) | Activated | Substitution of one of the fluorine atoms (C2 or C3) by a strong nucleophile. | Requires a strong nucleophile (e.g., alkoxides, amides) and often polar aprotic solvents. |

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. beilstein-journals.org However, advancements in catalysis have enabled the use of fluoroarenes in cross-coupling reactions. Transition metals like palladium and nickel are commonly employed to catalyze the formation of new carbon-carbon or carbon-heteroatom bonds at the aryl positions. beilstein-journals.orgnih.gov

For a molecule like Diethyl (2,3-difluorobenzyl)phosphonate, these reactions would involve the cleavage of a C-F bond and subsequent coupling with a suitable partner, such as a boronic acid (Suzuki coupling), organozinc reagent (Negishi coupling), or alkyne (Sonogashira coupling). Nickel-based catalytic systems have shown particular promise for activating the strong C-F bond under milder conditions compared to palladium. beilstein-journals.org

The reaction mechanism typically involves the oxidative addition of the aryl fluoride (B91410) to a low-valent metal center (e.g., Ni(0) or Pd(0)), followed by transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the catalyst. The choice of ligand is crucial for the efficiency of these reactions.

Below is a table summarizing potential cross-coupling reactions involving aryl fluorides, which are applicable to the difluorinated ring of the title compound.

| Coupling Reaction | Catalyst/Ligand System (Examples) | Coupling Partner | Product Type |

| Suzuki Coupling | Ni(cod)₂ / PCy₃ | Aryl/Alkyl Boronic Acids | Biaryls, Alkylarenes |

| Negishi Coupling | Pd₂ (dba)₃ / SPhos | Organozinc Reagents | Biaryls, Alkylarenes |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal Alkynes | Aryl Alkynes |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | Amines | Aryl Amines |

Role in Difluorocarbene Chemistry

Difluorocarbene (:CF₂) is a highly reactive intermediate valuable for the synthesis of gem-difluorinated compounds. cas.cn Precursors for difluorocarbene are typically molecules that can readily eliminate it under specific conditions. A well-known example of a phosphonate-containing difluorocarbene precursor is Diethyl bromodifluoromethylphosphonate [BrCF₂P(O)(OEt)₂]. researchgate.net This compound undergoes a facile cleavage of the P-CF₂Br bond upon basic hydrolysis, which leads to the formation of a bromodifluoromethyl anion that subsequently eliminates a bromide ion to generate difluorocarbene. researchgate.net

However, Diethyl (2,3-difluorobenzyl)phosphonate is not a precursor for difluorocarbene. Its structure lacks the necessary features for :CF₂ generation. The fluorine atoms are attached to the stable aromatic ring, and the phosphonate group is linked via a methylene (-CH₂-) bridge. The P-CH₂ and aromatic C-F bonds are not susceptible to cleavage in a manner that would release difluorocarbene. Therefore, Diethyl (2,3-difluorobenzyl)phosphonate does not serve as a source of difluorocarbene in the way that compounds like Diethyl bromodifluoromethylphosphonate do. researchgate.net Its role in this area of chemistry would be as a substrate in reactions with difluorocarbene generated from an external source, although such reactions are not widely reported.

Advanced Spectroscopic and Crystallographic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For Diethyl (2,3-difluorobenzyl)phosphonate, a combination of one-dimensional and multi-dimensional NMR experiments involving ¹H, ¹³C, ³¹P, and ¹⁹F nuclei is essential for unambiguous structural confirmation and the study of its dynamic behavior.

Multi-Dimensional ¹H, ¹³C, ³¹P, and ¹⁹F NMR for Structural Elucidation and Connectivity

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂-P), and the ethyl group protons (O-CH₂-CH₃). The aromatic protons would appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The benzylic CH₂ protons would appear as a doublet due to coupling with the ³¹P nucleus. The ethyl groups would exhibit a characteristic quartet for the O-CH₂ protons (coupled to the CH₃ protons and potentially the ³¹P nucleus) and a triplet for the terminal CH₃ protons.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon environments. The difluorinated aromatic ring would show six distinct signals, with their chemical shifts and splitting patterns influenced by one-bond and multi-bond couplings to ¹⁹F and ³¹P nuclei. The benzylic carbon would appear as a doublet due to direct coupling with the phosphorus atom. The two carbons of the diethyl phosphonate (B1237965) moiety would also be split due to coupling with the ³¹P nucleus. chemicalbook.comspectrabase.com

³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphonates. huji.ac.il A single resonance, proton-decoupled, is expected for Diethyl (2,3-difluorobenzyl)phosphonate. The chemical shift of this signal is indicative of the electronic environment of the phosphorus atom and would be influenced by the electron-withdrawing difluorobenzyl group. researchgate.netrsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum would display two distinct resonances for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (J-coupling) between the two fluorine atoms, as well as couplings to neighboring protons, would confirm their positions at the C2 and C3 positions of the benzyl (B1604629) group. rsc.org

Table 1: Predicted NMR Data for Diethyl (2,3-difluorobenzyl)phosphonate

| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity and Coupling |

|---|---|---|

| ¹H | Aromatic: 7.0-7.5, Benzylic CH₂: ~3.2, OCH₂: ~4.1, CH₃: ~1.3 | Aromatic: m, Benzylic CH₂: d (JHP), OCH₂: dq (JHH, JHP), CH₃: t (JHH) |

| ¹³C | Aromatic: 110-160, Benzylic CH₂: ~34, OCH₂: ~62, CH₃: ~16 | Signals will show C-P and C-F couplings |

| ³¹P | 20-30 | s (proton-decoupled) |

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR spectroscopy is a technique used to study the dynamic processes within a molecule, such as conformational changes or restricted bond rotations. ox.ac.ukox.ac.ukrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshapes, which can provide information about the energy barriers of these processes.

For Diethyl (2,3-difluorobenzyl)phosphonate, VT-NMR studies could be employed to investigate the rotational dynamics around the C-C bond connecting the benzyl group to the phosphonate moiety, as well as the C-P bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal. Analysis of these changes allows for the calculation of the activation energy for the conformational interchange. nih.govresearchgate.net Although no specific VT-NMR studies for Diethyl (2,3-difluorobenzyl)phosphonate have been reported, this technique remains a valuable tool for understanding its solution-state dynamics.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the elemental composition of a molecule. rsc.org By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, the molecular formula can be unequivocally established.

For Diethyl (2,3-difluorobenzyl)phosphonate, HRMS would be used to confirm its elemental composition of C₁₁H₁₅F₂O₃P. The fragmentation pathways of the molecule under ionization can be studied using tandem mass spectrometry (MS/MS). nih.govresearchgate.netlibretexts.org While specific fragmentation data for this compound is not available, the expected fragmentation patterns for benzylphosphonates typically involve cleavages at the benzylic C-P bond and within the phosphonate ester groups. wikipedia.orglibretexts.org

Common fragmentation pathways for similar compounds include:

Loss of an ethoxy group (-OCH₂CH₃)

Loss of ethylene (B1197577) via a McLafferty-type rearrangement

Cleavage of the P-C bond to generate a difluorobenzyl cation or radical

Sequential loss of the ethyl groups from the phosphonate moiety

The analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy.

Single-Crystal X-ray Diffraction Analysis

Elucidation of Solid-State Molecular Conformation

A successful single-crystal X-ray diffraction study of Diethyl (2,3-difluorobenzyl)phosphonate would reveal the exact spatial orientation of the 2,3-difluorobenzyl group relative to the diethyl phosphonate moiety. nih.gov It would provide accurate measurements of all bond lengths and angles, including those involving the phosphorus and fluorine atoms. This data is crucial for understanding the steric and electronic effects of the difluoro-substitution on the molecular geometry. While crystal structures of related phosphonates have been reported, no crystallographic data for Diethyl (2,3-difluorobenzyl)phosphonate is currently available in the public domain.

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography also elucidates how molecules are arranged in a crystal lattice. nih.gov This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, van der Waals forces, and potentially weaker interactions involving the fluorine atoms (e.g., C-H···F interactions). ed.ac.ukmdpi.com The fluorine atoms in Diethyl (2,3-difluorobenzyl)phosphonate could play a significant role in directing the crystal packing through such interactions. rsc.orgnih.gov Understanding the crystal packing is important as it can influence the physical properties of the compound, such as its melting point and solubility.

Table 2: Table of Compounds

| Compound Name |

|---|

| Diethyl (2,3-difluorobenzyl)phosphonate |

| Diethyl benzylphosphonate |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The resulting spectrum is a composite of the vibrations from each part of the molecule. The key vibrational modes can be categorized into those originating from the phosphonate ester portion and those from the disubstituted aromatic ring.

Key Research Findings:

Phosphoryl Group (P=O) Vibration: The most prominent and characteristic band in the IR spectrum of organophosphonates is the intense absorption corresponding to the P=O stretching vibration. For diethyl phosphonate esters, this band typically appears in the region of 1260-1240 cm⁻¹. Its high intensity is due to the large change in dipole moment during the vibration.

P-O-C and O-C-C Vibrations: The vibrations of the P-O-C and O-C-C linkages of the ethoxy groups give rise to a series of strong bands in the fingerprint region, typically between 1170 cm⁻¹ and 950 cm⁻¹. Asymmetric and symmetric stretching modes of the P-O-C system are particularly significant for identifying the phosphonate ester functionality.

Aromatic and Aliphatic C-H Vibrations: The spectrum is expected to show C-H stretching vibrations from both the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methylene groups (in the 2850-3000 cm⁻¹ range). Aromatic C-H out-of-plane bending vibrations provide information about the substitution pattern on the benzene (B151609) ring.

C-F Vibrations: The carbon-fluorine (C-F) stretching vibrations are typically strong in the IR spectrum and are expected in the 1300-1200 cm⁻¹ region. idpublications.org The precise location of these bands can be influenced by their coupling with other vibrational modes.

Benzene Ring Vibrations: The characteristic in-plane stretching vibrations of the C=C bonds in the benzene ring are expected to appear in the 1600-1450 cm⁻¹ region. Ring deformation modes are also anticipated at lower frequencies. idpublications.org

The following tables detail the expected vibrational frequencies and their assignments based on the analysis of structurally related compounds.

| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3100-3000 | Medium-Weak | ν(C-H)aromatic | Aromatic C-H Stretch |

| 2985-2870 | Medium-Strong | ν(C-H)aliphatic | Aliphatic C-H Stretch (CH₂, CH₃) |

| 1605-1580 | Medium-Weak | ν(C=C) | Aromatic Ring Skeletal Vibration |

| 1480-1440 | Medium | ν(C=C) | Aromatic Ring Skeletal Vibration |

| 1285-1250 | Strong | ν(C-F) | Aromatic C-F Stretch idpublications.org |

| 1260-1240 | Very Strong | ν(P=O) | Phosphoryl Stretch |

| 1170-1150 | Strong | νas(P-O-C) | Asymmetric P-O-C Stretch |

| 1050-1020 | Very Strong | νs(P-O-C) & ν(O-C-C) | Symmetric P-O-C & O-C-C Stretch |

| 980-950 | Strong | ν(O-C-C) | O-C-C Stretch |

| 830-780 | Medium-Strong | δ(C-H)oop | Aromatic C-H Out-of-Plane Bend |

| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3100-3050 | Strong | ν(C-H)aromatic | Aromatic C-H Stretch |

| 2990-2900 | Strong | ν(C-H)aliphatic | Aliphatic C-H Stretch (CH₂, CH₃) |

| 1605-1580 | Strong | ν(C=C) | Aromatic Ring Skeletal Vibration |

| ~1000 | Strong | Ring Breathing | Symmetric Aromatic Ring Vibration |

| 800-750 | Medium | νs(P-O-C) | Symmetric P-O-C Stretch |

| 700-600 | Medium | Ring Deformation | Aromatic Ring In-Plane Bend |

| 500-470 | Medium | Ring Deformation | Aromatic Ring Out-of-Plane Bend idpublications.org |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical methods are instrumental in determining the electronic structure and predicting the molecular properties of Diethyl (2,3-difluorobenzyl)phosphonate. These calculations offer a detailed picture of the molecule's geometry, orbital interactions, and reactive sites.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. bhu.ac.in For Diethyl (2,3-difluorobenzyl)phosphonate, calculations, typically using the B3LYP functional with a 6-311G(d,p) basis set, can predict key structural parameters. This process involves minimizing the energy of the molecule to find its most stable conformation.

The analysis provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, in similar phosphonate (B1237965) structures, the geometry around the phosphorus atom is typically tetrahedral. mdpi.com Conformational analysis identifies the lowest energy isomers by systematically rotating the flexible bonds, such as those in the diethyl phosphonate group and the benzyl (B1604629) linkage, to map the potential energy surface. arxiv.org

Table 1: Representative Geometric Parameters Calculated via DFT (Note: The following is an illustrative table of parameters that would be obtained from a DFT calculation. Specific values for Diethyl (2,3-difluorobenzyl)phosphonate require a dedicated computational study.)

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| P=O Bond Length | The length of the double bond between phosphorus and oxygen. | ~1.45 - 1.50 Å |

| P-O Bond Length | The length of the single bonds between phosphorus and the ethoxy oxygens. | ~1.55 - 1.60 Å |

| P-C Bond Length | The length of the bond between the phosphorus and the benzylic carbon. | ~1.80 - 1.85 Å |

| C-F Bond Length | The length of the bonds between the aromatic carbons and fluorine atoms. | ~1.34 - 1.37 Å |

| O=P-O Bond Angle | The angle formed by the phosphoryl oxygen, phosphorus, and an ethoxy oxygen. | ~115° - 118° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive. mdpi.com

For Diethyl (2,3-difluorobenzyl)phosphonate, the HOMO is expected to be localized primarily on the electron-rich 2,3-difluorobenzyl ring, while the LUMO is likely centered on the phosphonate group, particularly involving the P=O antibonding orbitals. The electron-withdrawing nature of the fluorine atoms would influence the energy levels of these orbitals. A lower HOMO-LUMO gap would imply a higher propensity for the molecule to engage in chemical reactions. beilstein-journals.orgresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and intramolecular interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. libretexts.org The MEP surface illustrates the charge distribution, where different colors represent different electrostatic potential values. researchgate.net

Red regions indicate negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack.

Blue regions indicate positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.

Green regions represent neutral potential.

For Diethyl (2,3-difluorobenzyl)phosphonate, the MEP map would likely show a strong negative potential (red) around the phosphoryl oxygen atom due to its high electronegativity and lone pairs. The fluorine atoms on the benzyl ring would also contribute to regions of negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the ethyl groups and the benzyl ring, identifying them as potential sites for nucleophilic interaction. bhu.ac.inresearchgate.net

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is also employed to investigate the mechanisms of chemical reactions, providing a roadmap of how reactants are converted into products.

To understand a chemical reaction's mechanism, computational chemists identify the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy difference between the reactants and the transition state), which is a critical factor in determining the reaction rate. researchgate.net For reactions involving Diethyl (2,3-difluorobenzyl)phosphonate, such as nucleophilic substitution or addition reactions, DFT calculations can be used to locate the transition state structures and compute the activation barriers, thereby elucidating the most favorable reaction pathway and predicting the reaction's feasibility and kinetics. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the prediction of spectroscopic parameters for Diethyl (2,3-difluorobenzyl)phosphonate. While theoretical calculations, particularly those employing Density Functional Theory (DFT), are standard methodologies for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies of organic molecules, such detailed investigations for this specific difluorinated benzylphosphonate isomer have not been published.

In general, computational approaches to predict spectroscopic parameters involve optimizing the molecular geometry of the compound at a selected level of theory and basis set. For NMR chemical shifts (¹H, ¹³C, ³¹P), the Gauge-Independent Atomic Orbital (GIAO) method is commonly used. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or phosphoric acid for ³¹P, calculated at the same level of theory.

Similarly, the prediction of vibrational frequencies involves performing a frequency calculation on the optimized geometry. This yields a set of harmonic vibrational modes and their corresponding frequencies, which can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Although data for the target compound is unavailable, studies on structurally related benzylphosphonates and other organophosphorus compounds demonstrate the utility of these computational methods in assigning spectral features and understanding structure-property relationships. However, without specific research on Diethyl (2,3-difluorobenzyl)phosphonate, no data table of predicted spectroscopic parameters can be presented.

Advanced Computational Applications

Molecular Dynamics Simulations in Specific Chemical Environments

There is no published research detailing molecular dynamics (MD) simulations of Diethyl (2,3-difluorobenzyl)phosphonate in any specific chemical environment. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvation effects, and intermolecular interactions.

An MD simulation of this compound, for instance in an aqueous solution, would involve the development of a force field to describe the intra- and intermolecular interactions of the molecule. The system, comprising one or more molecules of the phosphonate and a large number of solvent molecules, would then be simulated over a period of nanoseconds or longer. Analysis of the resulting trajectory could provide information on the solvation structure, diffusion coefficients, and conformational preferences of the molecule in that environment. Such studies are valuable for understanding the behavior of organophosphorus compounds in biological or environmental systems. However, due to the lack of specific studies on Diethyl (2,3-difluorobenzyl)phosphonate, no findings or detailed analysis can be reported here.

Strategic Applications in Organic Synthesis and Materials Science

Diethyl (2,3-difluorobenzyl)phosphonate as a Versatile Synthetic Building Block

In organic synthesis, Diethyl (2,3-difluorobenzyl)phosphonate serves as a key reagent, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of modern organic chemistry for the stereoselective synthesis of alkenes. The presence of the difluorobenzyl group allows for the introduction of a fluorinated aromatic moiety into a wide array of molecular structures.

Precursor for Fluoroaromatic Alkenes and Substituted Stilbenes

Diethyl (2,3-difluorobenzyl)phosphonate is a highly effective precursor for the synthesis of various fluoroaromatic alkenes, including substituted stilbenes, which are compounds with a 1,2-diphenylethene core structure. Stilbenes and their derivatives are of significant interest due to their applications in materials science and pharmaceuticals. nih.gov The Horner-Wadsworth-Emmons reaction is the primary method for this transformation, where the phosphonate (B1237965) is reacted with an aldehyde or ketone. nih.gov

The reaction typically proceeds by deprotonating the phosphonate with a base to form a stabilized carbanion, which then reacts with a carbonyl compound. The subsequent elimination of a phosphate (B84403) salt yields the desired alkene. nih.gov This method provides excellent control over the stereochemistry of the resulting double bond, often favoring the formation of the thermodynamically more stable (E)-isomer, a common feature in stilbene (B7821643) synthesis. nih.gov

| Reagent | Reaction Type | Product Class | Key Features |

| Diethyl (2,3-difluorobenzyl)phosphonate | Horner-Wadsworth-Emmons | Fluoroaromatic Alkenes | High (E)-selectivity |

| Aromatic Aldehyde | Horner-Wadsworth-Emmons | Substituted Stilbenes | C-C double bond formation |

Generation of Difluorinated Carbon Nucleophiles for C-C Bond Formation

The core utility of Diethyl (2,3-difluorobenzyl)phosphonate in C-C bond formation lies in its ability to generate a potent difluorinated carbon nucleophile. The methylene (B1212753) (CH₂) group adjacent to both the phosphonate and the difluorophenyl ring is acidic. Treatment with a suitable base (e.g., sodium hydride, potassium tert-butoxide) removes a proton, creating a resonance-stabilized carbanion.

This carbanion is a soft nucleophile that readily participates in reactions with various electrophiles, most notably the carbonyl carbon of aldehydes and ketones. This nucleophilic addition is the first step of the Horner-Wadsworth-Emmons olefination sequence and is fundamental to its role in building larger molecular frameworks from simpler precursors.

| Reaction Step | Description |

| 1. Deprotonation | A base abstracts an acidic proton from the carbon adjacent to the phosphonate and aromatic ring. |

| 2. Nucleophilic Attack | The resulting carbanion attacks an electrophilic carbonyl carbon. |

| 3. C-C Bond Formation | A new carbon-carbon single bond is formed, leading to a β-hydroxyphosphonate intermediate. |

| 4. Elimination | The intermediate collapses, eliminating a diethyl phosphate anion to form the final alkene product. |

Scaffold for Complex Polycyclic and Heterocyclic Compound Synthesis

Beyond simple olefination, the structural framework of Diethyl (2,3-difluorobenzyl)phosphonate can be utilized as a scaffold for constructing more intricate molecular architectures, including polycyclic and heterocyclic compounds. Phosphonates are versatile building blocks for creating diverse nitrogen- and oxygen-containing heterocycles. researchgate.net

For instance, phosphonate-derived intermediates can undergo intramolecular cyclization reactions or participate in multi-component reactions to yield complex ring systems. nih.govrsc.org Methodologies such as 1,3-dipolar cycloadditions using C-phosphorylated nitrones can produce functionalized isoxazolidines, which are precursors to important heterocyclic structures like pyrrolidines. mdpi.com The difluorobenzyl moiety is carried through these synthetic sequences, embedding it within the final complex structure. This approach is valuable for synthesizing novel pharmaceutical candidates and functional organic materials where the presence of fluorine can significantly modulate biological activity and material properties. mdpi.comnih.gov

Integration into Phosphonate-Based Functional Materials

The incorporation of phosphonate groups into materials is a well-established strategy for enhancing their properties. Diethyl (2,3-difluorobenzyl)phosphonate, and more commonly its corresponding phosphonic acid, can be integrated into polymers and used to modify surfaces, creating functional materials with tailored characteristics.

Component in Polymer Chemistry and Advanced Materials

Phosphonates are incorporated into polymer structures to impart a range of desirable properties, including flame retardancy, thermal stability, and enhanced biocompatibility. researchgate.netresearchgate.net They can be introduced either by synthesizing monomers containing the phosphonate group prior to polymerization or by post-polymerization modification of an existing polymer backbone. researchgate.net While specific examples using the 2,3-difluoro derivative are not extensively documented, the general principles apply. The presence of the difluorobenzyl group would be expected to confer additional properties such as hydrophobicity and altered electronic characteristics to the resulting polymer.

Role in Surface Modification and Coating Technologies

Phosphonates, and particularly their parent phosphonic acids, are excellent anchoring groups for modifying the surfaces of metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO). researchgate.netmdpi.com The phosphonate headgroup can form strong, stable bonds (monodentate, bidentate, or tridentate) with the oxide surface. gatech.edu

By treating a surface with Diethyl (2,3-difluorobenzyl)phosphonate (often after hydrolysis to the phosphonic acid), a self-assembled monolayer can be formed. In this arrangement, the phosphonate group binds to the substrate, while the 2,3-difluorobenzyl group is oriented away from the surface. This functionalized layer alters the surface properties, such as its work function, wettability, and chemical stability. mdpi.comgatech.edu The highly electronegative fluorine atoms in the benzyl (B1604629) group can create a surface dipole, which is a key parameter in tuning the performance of electronic devices. mdpi.com This makes such modifications valuable in fields ranging from semiconductor technology to creating corrosion-resistant coatings.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Following a comprehensive search of available scientific literature and research databases, no specific information or detailed research findings were identified regarding the use of Diethyl (2,3-difluorobenzyl)phosphonate as a ligand for the design of Metal-Organic Frameworks (MOFs) or in broader coordination chemistry applications. The current body of scientific publications does not appear to contain studies detailing its synthesis for these purposes, its coordination behavior with various metal centers, or the properties of any resulting MOF or coordination polymer structures.

Consequently, data tables on structural parameters, coordination modes, or the performance of materials derived from this specific ligand cannot be provided. The role of the 2,3-difluoro substitution on the benzyl group in directing framework topology or influencing material properties remains unexplored in the context of published research.

While the broader classes of phosphonate-based ligands and fluorinated ligands have been investigated for MOF synthesis, the unique characteristics and potential advantages or disadvantages of employing Diethyl (2,3-difluorobenzyl)phosphonate in this field are not documented. Therefore, a detailed discussion of its strategic applications in this specific area of materials science is not possible based on the currently available information.

Future Research Trajectories and Emerging Opportunities

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of benzylphosphonates often involves methodologies that may not align with the principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic routes to Diethyl (2,3-difluorobenzyl)phosphonate.

Current efforts in organophosphorus synthesis are geared towards minimizing waste, reducing the use of hazardous reagents, and employing milder reaction conditions. rsc.orgscienmag.com Methodologies such as microwave-assisted synthesis, flow chemistry, and electrochemical approaches are being explored for the synthesis of various organophosphorus compounds and could be adapted for the target molecule. nih.gov For instance, a protocol using a polyethylene (B3416737) glycol (PEG)/KI catalytic system has been shown to be an environmentally benign method for synthesizing benzyl (B1604629) phosphonates at room temperature. frontiersin.org The development of catalytic systems that avoid the use of volatile organic solvents and reactive alkali metals is a key objective. frontiersin.org

Future synthetic strategies could explore enzymatic or biocatalytic methods, which offer high selectivity and operate under mild conditions. researchgate.net The table below outlines potential sustainable synthetic routes that warrant investigation.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity. | Optimization of reaction parameters (temperature, time, power) for the specific synthesis of Diethyl (2,3-difluorobenzyl)phosphonate. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and fabrication of microreactors suitable for phosphonylation reactions. |

| Electrochemical Synthesis | Avoidance of stoichiometric reagents, use of electricity as a "green" reagent. nih.gov | Investigation of suitable electrode materials and reaction conditions for the electrochemical phosphorylation of 2,3-difluorobenzyl halides. nih.gov |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Screening for and engineering of enzymes capable of catalyzing the C-P bond formation. |

| PEG-Mediated Synthesis | Use of a recyclable and non-toxic solvent/catalyst system. frontiersin.org | Adaptation of existing PEG-based protocols to the difluorinated substrate. frontiersin.org |

Exploration of Untapped Reactivity Profiles and Novel Transformations

The unique electronic nature of the 2,3-difluorobenzyl moiety is expected to confer novel reactivity upon the phosphonate (B1237965) group. A crucial area of future research will be the systematic exploration of these untapped reactivity profiles. Investigations into the cleavage of the carbon-phosphorus (C-P) bond, a typically robust linkage, could reveal new synthetic applications. nih.gov The discovery of enzymatic pathways for C-P bond cleavage in nature suggests that biocatalytic or biomimetic approaches could be developed for controlled transformations. nih.govnih.gov

Furthermore, the phosphonate group can be a precursor to other functional groups. Research into novel transformations of the phosphonate moiety in Diethyl (2,3-difluorobenzyl)phosphonate could lead to the synthesis of new classes of fluorinated organic compounds. This includes exploring its use in reactions beyond the well-established Horner-Wadsworth-Emmons olefination.

Design of Next-Generation Phosphonate-Based Synthetic Reagents

Phosphonates are valuable reagents in organic synthesis, most notably in olefination reactions. frontiersin.org Future work should focus on leveraging the specific properties of Diethyl (2,3-difluorobenzyl)phosphonate to design next-generation synthetic reagents. The difluorobenzyl group could act as a sterically and electronically tunable handle to control the reactivity and selectivity of reactions.

For example, chiral versions of Diethyl (2,3-difluorobenzyl)phosphonate could be developed as reagents for asymmetric synthesis. The design of novel phosphonate-based reagents for applications in areas such as fluorination, phosphorylation, or as ligands in transition metal catalysis represents a significant opportunity. The development of phosphonate-based sorbents for the recovery of rare earth elements is another promising avenue. mdpi.com

| Reagent Class | Potential Application | Research Direction |

| Chiral Phosphonates | Asymmetric olefination reactions. | Development of synthetic routes to enantiomerically pure Diethyl (2,3-difluorobenzyl)phosphonate. |

| Phosphonate Ligands | Transition metal-catalyzed cross-coupling reactions. | Synthesis of phosphine-phosphonate hybrid ligands derived from the target compound. |

| Functionalized Sorbents | Selective extraction and separation of metal ions. | Immobilization of Diethyl (2,3-difluorobenzyl)phosphonate onto solid supports. mdpi.com |

Advanced Computational Methodologies for Predictive Chemistry

The use of computational chemistry is becoming increasingly integral to the design and study of new molecules. For Diethyl (2,3-difluorobenzyl)phosphonate, advanced computational methodologies can be employed to predict its properties and reactivity, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, bond energies, and reaction mechanisms involving this compound. rsc.org Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties and biological activities based on the molecular structure. researchgate.net These predictive models can accelerate the discovery of new applications by allowing for the in silico screening of virtual libraries of derivatives. A key finding from computational studies on phosphine (B1218219) ligands is the ability to predict reactivity based on a single structural parameter, which could be extended to phosphonates. princeton.edu

Integration into Emerging Chemical Technologies

The unique properties anticipated for Diethyl (2,3-difluorobenzyl)phosphonate make it a candidate for integration into various emerging chemical technologies.

Smart Materials: Metal phosphonates are known to form robust, crystalline materials with tunable properties. mdpi.com The incorporation of the difluorobenzyl moiety could lead to the development of new metal-organic frameworks (MOFs) or hybrid inorganic-organic materials with interesting optical, electronic, or gas sorption properties. mdpi.comresearchgate.net

Sustainable Catalysis: Phosphonate-based ligands can be used to stabilize metal nanoparticles, creating highly active and recyclable catalysts. Research into the use of Diethyl (2,3-difluorobenzyl)phosphonate as a ligand or support for catalytic applications in green chemistry is a promising direction.

The exploration of these research avenues will undoubtedly unlock the full potential of Diethyl (2,3-difluorobenzyl)phosphonate and contribute to the broader advancement of organophosphorus chemistry.

Q & A

Q. What are the established synthetic routes for Diethyl (2,3-difluorobenzyl)phosphonate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via the Michaelis-Arbuzov reaction , where a benzyl halide reacts with triethyl phosphite under reflux conditions. For the 2,3-difluoro-substituted derivative, the reaction requires precise control of temperature (80–100°C) and anhydrous solvents (e.g., toluene or THF) to avoid hydrolysis of intermediates. A modified Wadsworth-Emmons condensation (as seen in analogous difluorobenzylphosphonates) may also apply, using 2,3-difluorobenzyl bromide and diethyl phosphite . Yield optimization involves monitoring by <sup>31</sup>P NMR to track phosphonate formation and using catalytic bases like NaH. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the structural and chemical properties of Diethyl (2,3-difluorobenzyl)phosphonate?

Key characterization methods include:

- <sup>1</sup>H/<sup>19</sup>F/<sup>31</sup>P NMR : To confirm substitution patterns (e.g., fluorine coupling constants) and phosphonate group integration. For example, the <sup>19</sup>F NMR spectrum will show distinct shifts for 2,3-difluoro substitution (~-115 to -125 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (C11H15F2O3P, 264.21 g/mol) .

- FT-IR : Peaks at ~1250 cm<sup>-1</sup> (P=O) and ~1020 cm<sup>-1</sup> (P-O-C) confirm phosphonate functionality .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethyl acetate. Stability studies indicate degradation under strong acidic/basic conditions (pH <2 or >10), with a half-life of <24 hours. Store at RT in inert atmospheres; avoid prolonged light exposure to prevent radical decomposition of the difluorobenzyl moiety .

Advanced Research Questions

Q. How does the 2,3-difluorobenzyl group influence reactivity in cross-coupling or phosphorylation reactions compared to other isomers?

The ortho-fluorine atoms increase steric hindrance and electron-withdrawing effects, slowing nucleophilic substitution but enhancing stability in radical reactions. For example, in Suzuki-Miyaura couplings, the 2,3-difluoro derivative shows lower reactivity than the 2,6-isomer due to reduced arylboronic acid accessibility. Computational studies (DFT) suggest this is due to altered LUMO distribution .

Q. What mechanisms underpin its potential as an enzyme inhibitor, and how can researchers validate these interactions?

The phosphonate group mimics phosphate in enzymatic active sites, enabling competitive inhibition . For instance, in kinase assays, it binds to ATP-binding pockets via hydrogen bonding with conserved lysine residues. Validation methods include:

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., varying IC50 values) may arise from impurities (>98% purity required) or assay conditions (e.g., buffer pH affecting phosphonate ionization). Mitigation strategies:

- HPLC-UV/MS purity checks : To rule out degradation products.

- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for kinase studies) and controls (e.g., staurosporine for apoptosis).

- Meta-analysis : Compare data across ≥3 independent studies to identify outliers .

Q. What analytical strategies are recommended for detecting trace impurities or byproducts in synthesized batches?

Employ LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) to identify common byproducts like hydrolyzed phosphonic acids or defluorinated derivatives. Quantify impurities via <sup>19</sup>F NMR integration, leveraging fluorine’s high sensitivity .

Methodological Guidance

Q. How should researchers design experiments to study the compound’s role in modulating oxidative stress pathways?

- In vitro : Treat renal proximal tubule cells (HK-2) with 10–100 µM compound and induce oxidative stress using H2O2. Measure ROS levels via DCFH-DA fluorescence and antioxidant enzymes (SOD, CAT) via ELISA .

- In vivo : Use rodent models (e.g., cisplatin-induced nephrotoxicity) with oral dosing (5–20 mg/kg). Analyze kidney tissue for lipid peroxidation (MDA assay) and mitochondrial dynamics (Western blot for DRP1/MFN2) .

Q. What safety protocols are critical when handling Diethyl (2,3-difluorobenzyl)phosphonate in the lab?

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste disposal : Collect in halogenated waste containers .

Data Analysis and Reproducibility

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50, Hill coefficient, and R<sup>2</sup>. Use ANOVA with Tukey’s post hoc test for multi-group comparisons (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.